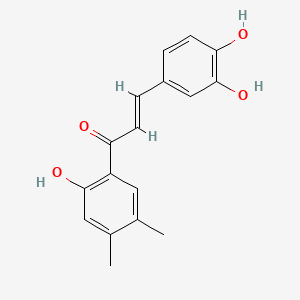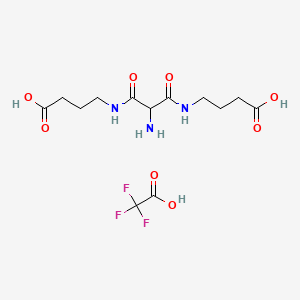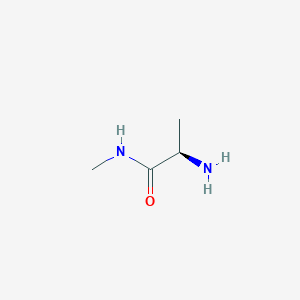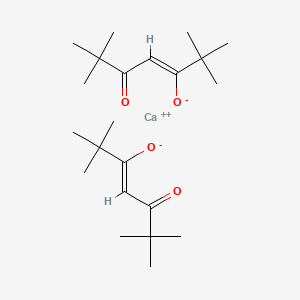![molecular formula C28H36N4O2S B1148962 (3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1318074-25-7](/img/structure/B1148962.png)
(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H36N4O2S and its molecular weight is 492.67604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
統合失調症と双極性うつ病の治療
ルラシドン塩酸塩は、中枢ドーパミンD2神経受容体を遮断することで薬理作用を発揮する非定型抗精神病薬です {svg_1}. 米国食品医薬品局(FDA)は、ルラシドン塩酸塩を、成人における単独またはリチウムとの併用療法による双極性うつ病の治療薬として承認しています {svg_2}.
溶解性と安定性の向上
医薬品分類システムでは、溶解度の低い薬剤を、それぞれ透過性が高いグループIIと低いグループIVに分類しています {svg_3}. ルラシドン塩酸塩は、アルカリ加水分解を受けやすいイソインドール-1,3-ジオン環と、酸化を受けやすいベンゾイソチアゾール環を有しています {svg_4}. 研究者たちは、ヒドロキシプロピル-β-シクロデキストリンとの高次包接錯体の形成によって、ルラシドン塩酸塩の溶解性と安定性を向上させる研究を提案しています {svg_5}.
ナノクリスタル形成
ルラシドン塩酸塩のナノクリスタルは、その溶解性と溶解特性を向上させるために調製されています {svg_6}. ナノクリスタルは、直径0.1mmの酸化ジルコニウムビーズを用いたメディアミリング法で調製されました {svg_7}.
化学合成
R,R-エンド-ルラシドンHClは、医薬品や農薬分野での用途に加えて、化学合成の分野でも汎用性の高いツールとして用いられています {svg_8}.
作用機序
Target of Action
R,R-Endo-lurasidone HCl, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Lurasidone acts as an antagonist at its primary targets. It binds with high affinity to the D2, 5-HT2A, and 5-HT7 receptors . As an antagonist, it blocks the activity of these receptors, preventing the neurotransmitters dopamine and serotonin from binding and exerting their effects . This action helps to balance the neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
The antagonistic action of Lurasidone on D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and perception of reality . Its action on 5-HT7 receptors may also influence circadian rhythms and cognitive functions .
Pharmacokinetics
Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy adults, a 40 mg dose results in peak plasma concentrations in 1-3 hours, and it has a mean elimination half-life of 18 hours . It is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional within the approved dosing range . It is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites .
Result of Action
The molecular and cellular effects of Lurasidone’s action result in the alleviation of symptoms associated with schizophrenia and bipolar disorder . By blocking the activity of D2, 5-HT2A, and 5-HT7 receptors, Lurasidone helps to balance the levels of dopamine and serotonin in the brain. This can reduce hallucinations, improve mood, and enhance cognitive function .
特性
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-GGYSQDOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








